trans-Decahydroisoquinoline

Description

Significance of Bicyclic Nitrogen Heterocycles in Organic and Medicinal Chemistry

Bicyclic nitrogen heterocycles are fundamental structural motifs in a vast array of biologically active compounds and pharmaceuticals. nih.govacs.org These frameworks, consisting of two fused rings where at least one atom is nitrogen, are prevalent in nature, forming the core of many alkaloids and other natural products. nih.govresearchgate.net In medicinal chemistry, the incorporation of these structures is a key strategy for the development of new therapeutic agents. nih.govrsc.org Statistics show that over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings being the most frequent. nih.gov Specifically, about 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. acs.orgrsc.orgnih.gov

The significance of these scaffolds lies in their ability to provide a rigid, three-dimensional framework that can be strategically functionalized to interact with biological targets such as enzymes and receptors. nih.gov The presence of the nitrogen atom can influence a molecule's polarity, lipophilicity, solubility, and hydrogen bonding capacity, all of which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov The development of efficient synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of these complex structures for drug discovery programs. nih.govmdpi.com

Overview of Isomeric Forms and Stereochemical Importance of Decahydroisoquinoline (B1345475)

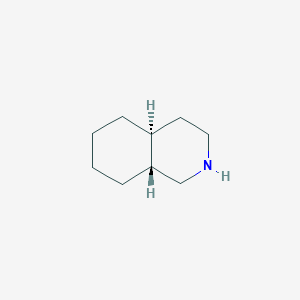

Decahydroisoquinoline is a saturated bicyclic amine with the molecular formula C₉H₁₇N. cymitquimica.comchemsrc.com Its structure consists of a fused cyclohexane (B81311) and piperidine (B6355638) ring. Due to the fusion of these two rings, decahydroisoquinoline can exist as two primary diastereomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline (B1314993). acs.orgacs.org This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a). In the cis-isomer, these hydrogens are on the same side of the molecule, while in the trans-isomer, they are on opposite sides. acs.org

Historical Context of this compound Research and Development

The initial explorations into the synthesis of decahydroisoquinolines date back to the early 20th century. A notable early method involved the catalytic hydrogenation of isoquinoline (B145761). In 1948, Bernhard Witkop reported a method for preparing both cis- and trans-decahydroisoquinolines from quinoline. acs.org Hydrogenation of isoquinoline in glacial acetic acid with a platinum catalyst was found to yield a mixture rich in the cis-isomer. acs.org The separation of the trans-isomer from this mixture was achieved through dehydrogenation over palladium, followed by fractional crystallization of the picrate (B76445) salts. acs.org This work provided a foundational method for accessing the pure trans-isomer.

Over the years, research has focused on developing more stereoselective methods for the synthesis of trans-decahydroisoquinolines. The inherent therapeutic potential of the this compound scaffold has driven much of this research. acs.org The framework is found in a variety of natural products and has been utilized as a key structural component in the synthesis of numerous pharmaceutical agents. acs.orgchemimpex.com For example, derivatives of this compound have been investigated for their potential as antifungal agents. researchgate.net More recent advancements have centered on asymmetric synthesis, aiming to produce enantiomerically pure this compound derivatives for specific biological applications. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLYAQPNATJSU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNCC[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454534 | |

| Record name | trans-Decahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2744-09-4 | |

| Record name | trans-Decahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Decahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans Decahydroisoquinoline and Its Derivatives

Catalytic Hydrogenation Approaches for Stereoselective Formation

The hydrogenation of isoquinoline (B145761) to decahydroisoquinoline (B1345475) is a fundamental transformation that can proceed through different intermediates, yielding a mixture of cis and trans isomers. wikipedia.org The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of this reduction.

Heterogeneous Catalysis (e.g., Ruthenium-Carbon)

Heterogeneous catalysis is a cornerstone of industrial chemistry, providing efficient pathways for chemical transformations. stanford.edu In the synthesis of decahydroisoquinoline, supported ruthenium catalysts are particularly effective. The complete hydrogenation of isoquinoline (1) to decahydroisoquinoline (4) can occur via two main intermediates: 1,2,3,4-tetrahydroisoquinoline (B50084) (2) or 5,6,7,8-tetrahydroisoquinoline (B1330172) (3). oup.comoup.com

Kinetic studies have shown that the choice of support material for the ruthenium catalyst significantly influences the dominant reaction pathway. oup.comoup.com When using ruthenium on carbon (Ru/C) , the hydrogenation of isoquinoline proceeds primarily through the 1,2,3,4-tetrahydroisoquinoline (2) intermediate. oup.comoup.com In contrast, using ruthenium on alumina (B75360) (Ru/Al2O3) results in a competitive formation of both intermediates (2 and 3). oup.comoup.com This difference is attributed to the way the isoquinoline molecule adsorbs onto the catalyst surface, which is influenced by the support's properties. oup.com The Ru/C catalyst facilitates the ready hydrogenation of the pyridine (B92270) ring first, followed by the subsequent reduction of the benzene (B151609) ring to yield the saturated decahydroisoquinoline structure. oup.com

| Catalyst | Dominant Intermediate | Primary Reaction Pathway |

|---|---|---|

| Ruthenium on Carbon (Ru/C) | 1,2,3,4-Tetrahydroisoquinoline (2) | 1 → 2 → 4 |

| Ruthenium on Alumina (Ru/Al2O3) | Competitive formation of 2 and 3 | 1 → 2 → 4 and 1 → 3 → 4 |

Regioselectivity and Diastereoselectivity in Hydrogenation

Regioselectivity in the hydrogenation of isoquinoline refers to the selective reduction of one ring over the other (pyridine vs. carbocyclic ring). researchgate.netresearchgate.net As noted, the catalyst system plays a crucial role. While Ru/C favors hydrogenation of the nitrogen-containing ring first, other catalysts can be employed to selectively reduce the carbocyclic ring. oup.comdicp.ac.cnnih.gov For instance, specific ruthenium-phosphine complexes have been developed that show high chemoselectivity for the hydrogenation of the isoquinoline carbocycle, yielding 5,6,7,8-tetrahydroisoquinolines. dicp.ac.cnnih.gov

Diastereoselectivity refers to the preferential formation of one diastereomer over another, in this case, the trans or cis fusion of the two rings in the decahydroisoquinoline product. scispace.com The hydrogenation of the intermediate tetrahydroisoquinolines is a key step where this stereochemistry is established. The choice of catalyst can strongly favor the formation of a single stereoisomer. In the synthesis of certain biologically active compounds, a ruthenium catalyst supported on active carbon has been shown to achieve high diastereoselectivity (approximately 94%) in the formation of a specific decahydroisoquinoline derivative. scispace.com This control is essential for producing compounds with the correct three-dimensional structure for their intended biological function.

Diastereoselective and Enantioselective Synthesis Strategies

Moving beyond simple hydrogenation, more advanced strategies are required to produce enantiomerically pure decahydroisoquinolines. These methods often involve the use of chiral molecules to control the stereochemical outcome of the reaction.

Chirally Controlled Transformations

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemistry of subsequent reactions, after which it can be removed. wikipedia.org

In the context of decahydroisoquinoline synthesis, chiral ligands can be used in homogeneous catalysis to achieve enantioselectivity. For example, a catalyst prepared from a ruthenium precursor and a trans-chelating chiral ligand, PhTRAP, has been used for the chemoselective and enantioselective hydrogenation of the carbocyclic ring of various substituted isoquinolines. dicp.ac.cnnih.gov This method yields 5,6,7,8-tetrahydroisoquinolines with moderate to good enantioselectivities. dicp.ac.cnnih.gov Mechanistic studies suggest that the stereocenter is created during the initial hydrogen addition to the aromatic ring. dicp.ac.cnnih.gov

| Ligand Type | Selectivity Outcome | Product Type |

|---|---|---|

| Monophosphine Ligands | Exclusive reduction of the pyridine ring | 1,2,3,4-Tetrahydroisoquinoline dicp.ac.cn |

| Typical Bidentate Bisphosphines | Major product is from pyridine ring reduction | 1,2,3,4-Tetrahydroisoquinoline dicp.ac.cn |

| trans-Chelate Chiral Ligands (e.g., PhTRAP) | Enhanced chemoselectivity for carbocycle reduction with enantiocontrol | Chiral 5,6,7,8-Tetrahydroisoquinoline dicp.ac.cnnih.gov |

Approaches via Chiral Sulfinamide Imines

The use of chiral sulfinamides represents another powerful strategy for asymmetric synthesis. tert-Butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of chiral amines. google.com This approach involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral sulfinamide imine (sulfinimine). The sulfinyl group then directs the stereoselective addition of a nucleophile to the C=N bond.

This methodology can be applied to construct precursors for chiral decahydroisoquinolines. For instance, the diastereoselective addition of a lithiated reagent to a chiral sulfinimine can establish a key stereocenter. google.com The reaction's diastereoselectivity can be high even at temperatures more practical for commercial scale-up (e.g., -15 °C to 0 °C). google.com Similarly, chiral sulfoxide (B87167) chemistry has been employed in the synthesis of complex molecules containing the decahydroisoquinoline moiety, such as in approaches toward the synthesis of Saquinavir, a protease inhibitor. cnr.it In this case, a β-decahydroisoquinoline sulfoxide precursor was used to control the stereochemistry of a key bond-forming reaction. cnr.it

Functionalization and Derivatization Reactions

The decahydroisoquinoline scaffold is a versatile building block in medicinal chemistry and organic synthesis, partly due to its amenability to further chemical modification. chemimpex.com Functionalization involves adding new chemical groups to the core structure to modulate its properties, while derivatization is often used to facilitate analysis or separation. ddtjournal.comchromatographyonline.com

A key area of functionalization is the introduction of substituents at various positions on the bicyclic ring system. For example, series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been prepared to explore their activity as receptor antagonists. acs.org These syntheses involve multi-step sequences to introduce functionalities like tetrazolylalkyl chains onto the decahydroisoquinoline nucleus, demonstrating the scaffold's tolerance to a wide range of chemical transformations. acs.org

Derivatization is also a crucial tool, particularly for analytical purposes. Chiral derivatizing agents can be used to distinguish between enantiomers of a chiral compound using non-chiral analytical techniques like standard gas chromatography (GC). For instance, substituted tetrahydroisoquinolines (precursors to decahydroisoquinolines) have been derivatized with (–)-(1R)-menthyl chloroformate. scirp.org This reaction converts the enantiomeric amines into diastereomeric carbamates, which can then be separated and quantified on a standard achiral GC column, allowing for the determination of optical purity. scirp.org

N-Alkylation Protocols

N-alkylation of the secondary amine in the trans-decahydroisoquinoline (B1314993) core is a common method for diversification. researchgate.net This reaction introduces various substituents on the nitrogen atom, which can significantly influence the biological properties of the resulting compounds.

A general approach involves the reaction of this compound with alkyl halides in the presence of a base. researchgate.net For instance, a series of N-alkyl this compound derivatives were synthesized by reacting the parent amine with different alkyl bromides. researchgate.net This method has been utilized to prepare compounds with varying alkyl chain lengths, which has been shown to be a critical factor for their biological activity. researchgate.net Studies have indicated that the optimal length of the alkyl chain for certain biological activities, such as antifungal properties, is around 10 to 12 carbon atoms. researchgate.net

| Starting Material | Reagent | Product | Reference |

| This compound | Alkyl Bromide | N-Alkyl this compound | researchgate.net |

| 1,2,3,4-Tetrahydroisoquinoline | Alkyl Bromide | N-Alkyl 1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Alkyl Bromide | N-Alkyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

Angular Hydroxylation Methods (e.g., at 8a-position)

The introduction of a hydroxyl group at the angular 8a-position of the this compound ring system is a key transformation for accessing certain classes of compounds with opioid-like activity. An efficient method for this hydroxylation has been established for 4a-aryl-trans-decahydroisoquinolines. researchgate.netcrossref.org

The process involves several key steps, starting with the N-protection of an enamine intermediate. researchgate.net This is followed by epoxidation and subsequent hydride reduction to yield the desired 8a-hydroxy derivative. researchgate.net This methodology has been successfully applied to synthesize 2-methyl- and 2-cyclopropylmethyl-8a-hydroxy-4a-(3-methoxyphenyl)-6-oxo-trans-decahydroisoquinolines. researchgate.net

Intramolecular Radical Cyclization Routes

Intramolecular radical cyclization represents a powerful strategy for the construction of cyclic systems, including the decahydroisoquinoline framework. wikipedia.org These reactions proceed through radical intermediates and are known for their high efficiency and selectivity due to their intramolecular nature. wikipedia.org

The general mechanism involves three main stages: selective generation of a radical, the cyclization of the radical onto a multiple bond within the same molecule, and finally, the conversion of the cyclized radical into the final product. wikipedia.org While this method is versatile for forming five- and six-membered rings, its specific application to the direct synthesis of the this compound core from acyclic precursors requires careful design of the starting material to ensure the desired stereochemical outcome of the ring fusion. Research has explored the use of radical cyclization in the synthesis of related polyheterocyclic systems containing isoquinoline moieties. beilstein-journals.org

Ring-Opening Functionalizations and C-N Bond Cleavage

Modifications of the this compound skeleton can also be achieved through ring-opening reactions and subsequent functionalization. While direct ring-opening of the stable decahydroisoquinoline system is challenging, related transformations in similar heterocyclic systems provide insights into potential strategies. For instance, C-N bond cleavage has been demonstrated in N-aryltetrahydroisoquinoline derivatives. nih.gov

A study showed that tert-butyl nitrite (B80452) can initiate the radical sp3 C-N bond cleavage of 1-nitromethyl-N-aryltetrahydroisoquinolines. nih.gov This reaction leads to the formation of furoxan derivatives, showcasing a method where a C-N bond in a related isoquinoline system is cleaved to generate new functionalized molecules. nih.gov Such strategies, while not directly applied to this compound itself in the reviewed literature, represent potential avenues for its synthetic manipulation.

Oxidative Transformation Strategies

Oxidative reactions are employed to introduce functionality into the decahydroisoquinoline ring system. For example, the oxidation of isoquinoline itself can lead to different products depending on the reaction conditions and the substituents present on the ring. shahucollegelatur.org.in Alkaline permanganate (B83412) oxidation of isoquinoline yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in The presence of substituents on the benzene ring can direct the oxidation to either the benzene or the pyridine portion of the molecule. shahucollegelatur.org.in

In the context of preparing functionalized decahydroisoquinolines, a key synthetic precursor, a substituted piperidine (B6355638), can be obtained from the oxidative degradation of quinine. epo.org This highlights the use of oxidative methods to generate key building blocks for the synthesis of complex decahydroisoquinoline derivatives.

Synthetic Routes to Substituted this compound Scaffolds

Preparation of 4a-Aryl-trans-Decahydroisoquinolines

The synthesis of 4a-aryl-trans-decahydroisoquinolines is of significant interest due to their structural relationship to morphine and their potent analgesic activities. nih.govacs.org A versatile synthesis has been developed starting from a 4-arylnipecotic acid. dss.go.th

This synthetic route involves a stereospecific conversion of the 4-arylnipecotic acid to a 1,6-dioxodecahydroisoquinoline intermediate via a methylene (B1212753) lactam rearrangement and an intramolecular Michael reaction. dss.go.thgoogle.com This key intermediate, trans-1,6-dioxo-4a-(3'-methoxyphenyl)-2-methyldecahydroisoquinoline, possesses the desired trans-ring fusion. dss.go.thgoogle.com Further chemical manipulations of this intermediate, such as reduction and selective functionalization, lead to various 4a-aryl-trans-decahydroisoquinoline analogs that mimic the substitution pattern of morphine alkaloids. dss.go.th Resolution of stereoisomers and X-ray crystallography have confirmed that the opioid receptor activity is primarily associated with the (4aR,8aR) isomer, which has the same relative absolute configuration as morphine. nih.gov

| Precursor | Key Reaction | Intermediate | Final Product Class | Reference |

| 4-Arylnipecotic acid | Methylene lactam rearrangement, Intramolecular Michael reaction | trans-1,6-Dioxo-4a-aryl-2-methyldecahydroisoquinoline | 4a-Aryl-trans-decahydroisoquinolines | dss.go.thgoogle.com |

Synthesis of Specific Message and Address Substructures

The "message-address" concept is a fundamental principle in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors like opioid receptors. In this framework, the "message" substructure is the core pharmacophore responsible for binding to the receptor and eliciting a basal level of activity. The "address" substructure, on the other hand, consists of ancillary groups that modulate the affinity and selectivity of the ligand for specific receptor subtypes. In the context of this compound derivatives, specific synthetic methodologies have been developed to introduce these distinct message and address components, leading to compounds with tailored pharmacological profiles.

Synthesis of "Message" Substructures

The core this compound skeleton, often functionalized with specific aryl and hydroxyl groups, is considered the "message" substructure responsible for opioid receptor binding. Research has focused on the efficient synthesis of molecules such as 2-substituted 8a-hydroxy-4a-aryl-6-oxo-trans-decahydroisoquinolines, which serve as crucial message components.

A key synthetic strategy for introducing the critical 8a-hydroxy group involves a sequence of N-protection of an enamine intermediate, followed by epoxidation and subsequent hydride reduction. This method allows for the stereoselective installation of the hydroxyl group at the angular 8a-position of 4a-aryl-trans-decahydroisoquinolines. For instance, the synthesis of 2-methyl- and 2-cyclopropylmethyl-8a-hydroxy-4a-(3-methoxyphenyl)-6-oxo-trans-decahydroisoquinolines has been achieved through this pathway, highlighting their importance as opioid message substructures. lookchem.commdpi.com The general approach for the synthesis of the 4a-aryl-6-oxo-trans-decahydroisoquinoline core often involves a 1,4-conjugate addition of an aryl moiety to a sterically hindered enone. mdpi.com

The following table summarizes key features of the synthesis of these "message" substructures:

| Feature | Description |

| Core Scaffold | 4a-Aryl-6-oxo-trans-decahydroisoquinoline |

| Key Functionalization | Introduction of an 8a-hydroxy group |

| Synthetic Sequence | 1. N-protection of enamine intermediate2. Epoxidation3. Hydride reduction |

| Example Molecules | 2-Methyl-8a-hydroxy-4a-(3-methoxyphenyl)-6-oxo-trans-decahydroisoquinoline2-Cyclopropylmethyl-8a-hydroxy-4a-(3-methoxyphenyl)-6-oxo-trans-decahydroisoquinoline |

Synthesis of "Address" Substructures

The "address" component of this compound-based ligands is typically introduced through modification of the nitrogen atom. These N-substituents play a crucial role in determining the compound's selectivity and functional activity (agonist, antagonist, or mixed agonist-antagonist) at different opioid receptor subtypes (μ, δ, κ).

N-Alkylation:

A common method for introducing the "address" substructure is the N-alkylation of the this compound secondary amine. kisti.re.kr This is often achieved by reacting the amine with an appropriate alkyl halide (e.g., alkyl bromide) in the presence of a base. kisti.re.kracsgcipr.org The choice of the N-alkyl group has a profound impact on the pharmacological properties of the resulting derivative. For example, replacement of an N-methyl group with a phenethyl group has been shown to significantly increase analgesic potency in a series of trans-4a-aryldecahydroisoquinolines. google.com Similarly, the introduction of an N-cyclopropylmethyl group can confer mixed agonist-antagonist properties. google.com

Reductive amination is another versatile method for N-alkylation, providing an alternative route to introduce diverse alkyl groups onto the decahydroisoquinoline nitrogen.

N-Acylation:

N-acylation provides another avenue for the synthesis of "address" substructures. This can be accomplished by reacting the this compound with an acylating agent, such as an acid chloride or an activated ester, to form an amide linkage. For some opioid receptor ligands, an amide side chain at the nitrogen atom has been found to be an indispensable moiety for eliciting selectivity towards the κ-opioid receptor.

The following table provides examples of N-substituents (address substructures) and their general impact on activity:

| N-Substituent ("Address") | Synthetic Method | General Impact on Pharmacological Profile |

| Methyl | N-Alkylation | Baseline agonist activity |

| Phenethyl | N-Alkylation | Increased analgesic potency |

| Cyclopropylmethyl | N-Alkylation | Mixed agonist-antagonist properties |

| Amide Side Chains | N-Acylation | Potential for κ-opioid receptor selectivity |

Stereochemical and Conformational Research on Trans Decahydroisoquinoline Systems

Stereoisomerism and Ring Fusion Configurations

Stereoisomerism in decahydroisoquinoline (B1345475) arises from the different spatial arrangements of atoms in the molecule, which has the same molecular formula and sequence of bonded atoms. chemistryguru.com.sgsavemyexams.com This phenomenon is particularly important in cyclic systems where bond rotation is restricted. wikipedia.org

Decahydroisoquinoline is a bicyclic system composed of a cyclohexane (B81311) ring fused to a piperidine (B6355638) ring. The fusion of these two rings can result in two distinct stereoisomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline (B1314993). acs.orgrsc.org The designation of cis or trans refers to the relative orientation of the hydrogen atoms at the two bridgehead carbons (C4a and C8a), where the rings are joined. wikipedia.orgibchem.com

In the trans-isomer, the two bridgehead hydrogen atoms are located on opposite sides (transverse) of the mean plane of the ring system. wikipedia.org Conversely, in the cis-isomer, these hydrogen atoms are on the same side of the plane. wikipedia.org This difference in the fusion of the two rings leads to significantly different three-dimensional shapes and properties for the two isomers. wikipedia.org The nomenclature cis/trans is used because the rigid ring structure prevents the interconversion between these two forms without breaking and reforming chemical bonds. savemyexams.comwikipedia.org

The trans-fused decahydroisoquinoline system is characterized by a high degree of conformational rigidity. This stability stems from the nature of the trans-fusion, which effectively locks the two six-membered rings into a fixed "double-chair" conformation. Unlike its cis counterpart, which can undergo ring inversion (a conformational flip between two chair forms), the trans system is unable to do so. rsc.org This inherent rigidity makes the trans-fused scaffold a predictable and stable building block in chemical synthesis.

The stability of the trans-fused system is analogous to that of trans-decalin, its carbocyclic counterpart, which is a well-studied and conformationally stable molecule. nist.gov The rigid structure of the this compound scaffold has been exploited in medicinal chemistry. For instance, it has been used as a core scaffold in the design of protease inhibitors, where its function is to hold pendant functional groups in a precise and stable three-dimensional orientation to optimize interactions with the active site of an enzyme. mdpi.com

Conformational Analysis and Dynamics

The precise three-dimensional structure and conformational behavior of this compound are investigated using various advanced analytical techniques. These methods provide detailed insights into the molecule's static and dynamic properties at an atomic level.

Experimental techniques are indispensable for confirming the theoretical models of the conformation of this compound. Spectroscopic methods are particularly powerful in this regard, offering a window into the molecule's structure in different states.

Electron Ionization Mass Spectrometry (EI-MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of a molecule and its fragments. In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•). chromatographyonline.com This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern of fragments, known as a mass spectrum, serves as a molecular fingerprint. nih.gov

For this compound (C₁₀H₁₉N), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stable bicyclic structure. While a specific, published spectrum for this compound is not available, the fragmentation of the closely related trans-decalin (C₁₀H₁₈) provides insight. nist.gov The fragmentation of this compound would be expected to proceed through the loss of small neutral alkyl and alkenyl fragments, leading to the formation of stable carbocations and nitrogen-containing ions.

Table 1: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Possible Fragment Identity | Notes |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 96 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 82 | [M - C₄H₉]⁺ | Loss of a butyl radical, potentially a stable cyclohexenyl-like fragment |

This table is predictive and based on general fragmentation principles for cyclic amines and hydrocarbons.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the conformational analysis of decahydroisoquinoline isomers. rsc.orgaip.org The rigid, non-inverting double-chair conformation of this compound gives rise to a well-resolved and predictable NMR spectrum at room temperature. In ¹H NMR, the axial and equatorial protons on each carbon have distinct chemical shifts and coupling constants due to their different magnetic environments.

Table 2: Representative ¹H NMR Data for a Rigid Chair Conformation

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Typical Coupling Constant (J) Range (Hz) |

| Axial (Hₐ) | More upfield (shielded) | Jₐₐ (axial-axial): 10-13 Hz (large) |

| Jₐₑ (axial-equatorial): 2-5 Hz (small) | ||

| Equatorial (Hₑ) | More downfield (deshielded) | Jₑₑ (equatorial-equatorial): 2-5 Hz (small) |

These values are typical for cyclohexane-like systems and provide a basis for analyzing the spectrum of the trans-fused system.

Variable Temperature (VT) NMR is a specialized NMR technique used to study dynamic processes within molecules. unibas.it By recording spectra at different temperatures, one can slow down or speed up conformational changes relative to the NMR timescale. oxinst.com For this compound, its conformational rigidity means that its NMR spectrum shows little change over a wide temperature range, as there is no ring inversion to be observed. rsc.org This lack of temperature dependence is, in itself, strong evidence for the stable, locked conformation of the trans-isomer.

In contrast, VT-NMR is crucial for studying the corresponding cis-isomers, which exist in an equilibrium of two "twin-chair" conformations that rapidly interconvert at room temperature. rsc.org Cooling a sample of a cis-isomer to a low enough temperature (e.g., -97 °C in a solvent like CD₂Cl₂) can slow this inversion, allowing the individual conformers to be observed as separate species in the NMR spectrum. rsc.orgunibas.it The study of these dynamic systems by VT-NMR further highlights the unique conformational stability of the trans-fused system by comparison. rsc.org

Dielectric Relaxation Spectroscopy

Dielectric relaxation spectroscopy has been instrumental in probing the molecular dynamics of this compound (DHIQ), particularly in its supercooled liquid state. Studies have shown that DHIQ is a "fragile" glass-former, a classification indicating a significant deviation from Arrhenius behavior in the temperature dependence of its viscosity. researchgate.net This high fragility is quantified by the steepness index, m, with reported values from dielectric relaxation measurements being exceptionally high. researchgate.net

Broadband dielectric measurements have identified multiple relaxation processes. researchgate.netaip.org Besides the primary (α) relaxation associated with cooperative structural rearrangements, secondary (β) relaxations are observed. In DHIQ, two such secondary relaxations have been detected, sparking debate about their origins. aip.orgroutledge.com One intense secondary relaxation was initially considered a Johari-Goldstein (JG) relaxation—a process involving the motion of the entire molecule and considered a fundamental feature of glass-forming liquids. However, further studies under high pressure revealed that the relaxation time of this intense peak is insensitive to pressure, which contradicts the expected behavior of a true JG relaxation. researchgate.netaip.org

Instead, this prominent secondary relaxation is now largely attributed to an intramolecular process, specifically the interconversion between different conformers of the molecule. researchgate.netroutledge.com A second, much weaker secondary relaxation has been uncovered that does align with the predictions of the coupling model for a genuine JG process. researchgate.netaip.org The activation energies for the two intramolecular relaxations have been determined, providing insight into the energy landscapes of these conformational transitions. routledge.com

Table 1: Dielectric Relaxation Parameters for Decahydroisoquinoline (DHIQ)

| Parameter | Value | Description | Source |

| Fragility Index (m) | 139 - 147 | A measure of the steepness of the viscosity change near the glass transition temperature, obtained from dielectric relaxation. | researchgate.net |

| Fast Relaxation Activation Energy | 17 kJ mol⁻¹ | The energy barrier for the faster of two observed intramolecular relaxation processes. | routledge.com |

| Slow Relaxation Activation Energy | 40 kJ mol⁻¹ | The energy barrier for the slower of two observed intramolecular relaxation processes. | routledge.com |

Conformational Flexibility and Interconversion Barriers

The structure of this compound, consisting of two fused six-membered rings, allows for considerable conformational flexibility. The secondary relaxation processes observed in dielectric spectroscopy are a direct consequence of this flexibility, corresponding to the interconversion between different chair-boat-twist conformations of the rings. researchgate.netroutledge.com

For the related cis-isomer of DHIQ, the conformational equilibrium involves two twin-chair conformations that undergo exchange through a double ring inversion. aip.org The energy barrier for such a ring inversion in analogous systems, like cis-decalin, has been calculated to be in the range of 50–53 kJ/mol. aip.org Based on these related structures and the dielectric relaxation data, the expected energy barrier for conformational interconversion in DHIQ is estimated to be approximately 40–50 kJ/mol. aip.org This barrier represents the activation energy required for the molecule to transition from one stable conformation to another. The ability to overcome this barrier dictates the rate of interconversion and is a key factor in the dynamic properties of the system. nih.gov

Chiral Resolution and Enantiopurity in this compound Derivatives

The trans-fusion of the two rings in decahydroisoquinoline creates a chiral structure, existing as a pair of non-superimposable mirror images (enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial for many applications.

Diastereomeric Salt Formation for Resolution

One of the most effective and widely used methods for resolving racemic mixtures is the formation of diastereomeric salts. routledge.com This technique involves reacting the racemic base, such as a this compound derivative, with an enantiomerically pure chiral acid (a resolving agent). chemrxiv.org The resulting products are a pair of diastereomeric salts (e.g., (R)-base·(S)-acid and (S)-base·(S)-acid).

Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities in a given solvent. chemrxiv.orgadvanceseng.com This solubility difference allows for their separation by fractional crystallization. chemrxiv.org One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure enantiomer of the base can be recovered by treating the isolated diastereomeric salt with a non-chiral base to neutralize the resolving agent. chemrxiv.org

The success of this method relies on the careful selection of both the chiral resolving agent and the solvent system to maximize the solubility difference between the two diastereomeric salts. advanceseng.comunchainedlabs.com A screening process is often employed, testing various combinations to find the optimal conditions for high yield and high enantiomeric excess of the desired product. unchainedlabs.com For instance, a study on a related chiral carboxylic acid demonstrated that using chiral trans-1-amino-2-indanol as the resolving agent in a specific solvent mixture resulted in a dramatic, 1,000-fold difference in solubility between the two diastereomeric salts, enabling an excellent resolution. unchainedlabs.com

Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is another technique for separating enantiomers directly from a racemic mixture. mpg.deuctm.edu This method is applicable only to systems that form conglomerates—a mechanical mixture of separate crystals of the two enantiomers—which account for an estimated 5-10% of all chiral organic compounds. uctm.eduresearchgate.net It cannot be used for racemic compounds, where both enantiomers co-crystallize within the same unit cell.

The process begins with a supersaturated solution of the racemic mixture. mpg.de The solution is then seeded with a small number of pure crystals of the desired enantiomer. The seed crystals induce the crystallization of only that same enantiomer from the solution, while the other enantiomer remains in the supersaturated state for a kinetic time window. mpg.denih.gov The process must be stopped before the counter-enantiomer spontaneously nucleates. mpg.de The applicability of this technique to this compound derivatives is contingent upon their ability to form conglomerates, a property observed in structurally similar molecules like (±)-trans-1,2-diaminocyclohexane. rsc.org

Asymmetric Synthesis Approaches to Enantiopure Forms

Instead of separating a racemic mixture, enantiopure forms of this compound derivatives can be obtained directly through asymmetric synthesis. This strategy involves using chiral information to guide a chemical reaction to selectively produce one enantiomer over the other. ub.eduyork.ac.uk Several approaches exist:

Chiral Pool Synthesis: This method utilizes a readily available, enantiopure natural product that is structurally similar to the target molecule as the starting material. ub.edu

Chiral Auxiliaries: A temporary chiral group (the auxiliary) is attached to an achiral substrate. ub.edu This auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with high selectivity. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. york.ac.uk

Chiral Catalysts: A small amount of a chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer. This is a highly efficient method as the catalyst can generate large quantities of the chiral product. ub.edu

Asymmetric Desymmetrization: A meso compound, which is achiral but contains stereocenters, is transformed into a chiral product by a reaction that selectively modifies one of two prochiral centers, often using a chiral catalyst. irb.hr

For example, an enantioselective synthesis of trans-hydroisoquinolones has been developed that uses the inherent asymmetry in an enantioenriched starting material to control a key bond-forming cyclization step. gu.se

Chiroptical Spectroscopy for Enantiomer Detection

Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound derivatives. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. nih.govpageplace.de

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-visible light. nih.govfaccts.de Enantiomers produce ECD spectra that are perfect mirror images of each other. mdpi.com The intensity of the ECD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. nih.gov By comparing the experimental ECD spectrum of an unknown sample to the theoretically calculated spectrum for a specific absolute configuration (e.g., R or S), the absolute configuration of the sample can be unambiguously assigned. nih.gov This comparison is a powerful tool in the structural elucidation of new chiral natural products, including decahydroisoquinoline alkaloids. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. faccts.degaussian.com Similar to ECD, enantiomers give VCD spectra of equal magnitude but opposite sign. gaussian.com VCD provides detailed information about the three-dimensional structure and conformation of a molecule in solution. bruker.com It is a powerful method for determining absolute configuration by comparing the experimental spectrum with spectra predicted by quantum chemical calculations for a given enantiomer. faccts.dersc.org

Applications As a Molecular Scaffold in Chemical Biology and Drug Discovery Research

Design and Synthesis of Bioactive Derivatives

The versatility of the trans-decahydroisoquinoline (B1314993) core has been leveraged to create a diverse range of bioactive molecules, including N-alkyl derivatives, opioid receptor ligands, and constrained amino acid mimetics.

Development of N-Alkyl Decahydroisoquinoline (B1345475) Derivatives

The synthesis of N-alkyl this compound derivatives has been a significant area of research. These compounds are typically synthesized by N-alkylation of the parent this compound with various alkyl bromides. researchgate.netnih.gov A notable study by Krauss and colleagues described the synthesis of a series of N-alkyl trans-decahydroisoquinolines and evaluated their biological activities. researchgate.netnih.gov Their findings revealed that the length of the N-alkyl chain is a critical determinant of activity, with optimal results observed for chains containing 10 to 12 carbon atoms. researchgate.net Derivatives with C11-alkyl chains, for instance, exhibited potent antifungal properties. researchgate.netnih.gov This research underscores the importance of the N-alkyl substituent in modulating the biological profile of the decahydroisoquinoline scaffold.

Exploration as a Scaffold for Opioid Receptor Ligands

The this compound framework has been extensively utilized as a scaffold for the development of novel opioid receptor ligands. researchgate.netacs.org Researchers have synthesized and evaluated a variety of N-substituted trans-4a-aryldecahydroisoquinolines for their opioid receptor binding affinities and analgesic properties. acs.org

In a key study aimed at identifying the essential structural components for opioid receptor binding, researchers simplified the structure of the known κ-opioid receptor agonist, nalfurafine. researchgate.netkitasato-u.ac.jp This led to the discovery that trans-fused decahydroisoquinoline derivatives, even without a phenol (B47542) ring, could bind to opioid receptors. researchgate.netlookchem.com The study highlighted that the amide side chain and the N-cyclopropylmethyl group were crucial for κ-receptor selectivity. researchgate.netlookchem.com Interestingly, a simple decahydroisoquinoline without the amide side chain could still bind to opioid receptors, albeit without selectivity, suggesting a "message-address" concept where different parts of the molecule contribute to binding and selectivity. researchgate.net

Further research has explored the reduction of the aromatic ring in related tetrahydroisoquinoline analogues to yield decahydroisoquinoline derivatives, which have shown comparable, though slightly reduced, in vitro profiles at opioid receptors. nih.gov These studies demonstrate the utility of the this compound scaffold in creating diverse opioid ligands, including those with mixed efficacy at different opioid receptor subtypes. nih.gov

Integration into Conformationally Constrained Amino Acid Mimetics

The rigid structure of this compound makes it an excellent building block for creating conformationally constrained mimetics of amino acids. acs.orgresearchgate.net These mimetics are valuable tools in peptide and medicinal chemistry for studying protein-ligand interactions and for developing peptidomimetics with improved pharmacological properties. lifechemicals.comuzh.ch

This compound-3-carboxylic acid has been a key intermediate in the synthesis of conformationally defined excitatory amino acid antagonists. acs.orgacs.org For example, ketones derived from decahydroisoquinoline have been used to prepare antagonists for the N-methyl-D-aspartic acid (NMDA) receptor. researchgate.net The defined stereochemistry of the trans-fused ring system allows for precise control over the spatial orientation of the carboxylic acid and other substituents, mimicking the geometry of natural amino acids while restricting their conformational flexibility. acs.orgresearchgate.net This approach has also been applied to the synthesis of antagonists for the AMPA receptor. acs.org

Pharmacophore Development and Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been instrumental in pharmacophore development and in conducting detailed structure-activity relationship (SAR) studies to understand the molecular requirements for receptor binding.

Identification of Essential Structural Moieties for Receptor Binding

SAR studies on this compound derivatives have successfully identified key structural features necessary for binding to various receptors. For instance, in the context of opioid receptor ligands, research has shown that while the phenol ring present in many opioid agonists is important for high binding affinity, it is not essential for selectivity towards the κ-opioid receptor. researchgate.net Instead, the amide side chain and the nature of the N-substituent, such as a cyclopropylmethyl group, were found to be indispensable for achieving κ-selectivity. researchgate.netlookchem.com

Similarly, in the development of antagonists for the sst(3) subtype of the somatostatin (B550006) receptor, a (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid core was identified as a key element for high potency and selectivity. nih.gov The systematic modification of substituents on this scaffold allowed for the optimization of binding affinity and selectivity. nih.gov

The following table summarizes key structural moieties and their importance for receptor binding in different classes of this compound derivatives.

| Derivative Class | Target Receptor | Essential Structural Moieties for Binding/Selectivity |

| Opioid Ligands | κ-Opioid Receptor | Amide side chain, N-cyclopropylmethyl group. researchgate.netlookchem.com |

| Somatostatin Antagonists | sst(3) Receptor | (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid core. nih.gov |

| Antifungal Agents | Ergosterol Biosynthesis Enzymes | N-alkyl chain (optimally C11). researchgate.netnih.gov |

| AMPA Receptor Antagonists | AMPA Receptor | Tetrazole separated by a two-carbon spacer from the bicyclic nucleus. acs.org |

Role of this compound in Scaffold Diversity and Privileged Structures

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets. hebmu.edu.cnmdpi.com The isoquinoline (B145761) and its saturated derivatives, including this compound, are considered privileged scaffolds in medicinal chemistry. researchgate.netnih.govnih.gov Their structural and chemical properties make them versatile starting points for the design of compound libraries aimed at discovering new drugs. nih.govu-strasbg.frnih.gov

The rigid, three-dimensional nature of the this compound scaffold provides a distinct advantage in drug design. hebmu.edu.cn It allows for the creation of molecules with well-defined shapes that can fit into the binding sites of various proteins. ontosight.ai This contrasts with more flexible molecules that may need to adopt a specific conformation to bind, which can be energetically unfavorable.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like trans-decahydroisoquinoline (B1314993). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

A predicted ¹H NMR spectrum in D₂O suggests a complex pattern of signals, as would be anticipated for a molecule with multiple chiral centers and a rigid ring structure. hmdb.cahmdb.ca

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. Although specific experimental ¹³C NMR data for the parent this compound is sparse in the initial search results, data for derivatives and related heterocyclic systems are available. rsc.orgrsc.orgacs.org Predicted ¹³C NMR data is also available and serves as a useful reference. np-mrd.orghmdb.ca The chemical shifts of the carbon atoms are influenced by their hybridization and substitution, providing critical data for confirming the fused ring structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for Decahydroisoquinoline (B1345475)

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| 1 | 50.2 |

| 3 | 44.5 |

| 4 | 29.5 |

| 4a | 35.8 |

| 5 | 26.5 |

| 6 | 26.2 |

| 7 | 26.5 |

| 8 | 32.1 |

| 8a | 60.9 |

Note: This is a predicted spectrum and may not represent experimental values precisely. Data is for a generic decahydroisoquinoline and may not be specific to the trans isomer.

Variable Temperature (VT) NMR is a powerful technique used to study the dynamic behavior of molecules in solution, such as conformational changes. ox.ac.ukox.ac.uknumberanalytics.com For this compound, which has a rigid fused ring system, VT-NMR can provide insights into any conformational exchange processes that may be occurring. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. numberanalytics.com This technique is crucial for understanding the conformational flexibility and energy barriers between different conformations of the molecule. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). chromatographyonline.com This process leads to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. nih.gov The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable clues about its structure. researchgate.net

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of alkyl fragments from the saturated rings and cleavage at the ring junctions. Analysis of the mass spectrum of the related compound trans-decalin shows characteristic fragmentation, which can serve as a model for predicting the behavior of this compound under EI conditions. nist.gov

Table 2: Key Spectroscopic Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environments, spin-spin coupling, stereochemistry |

| ¹³C NMR | Carbon skeleton, number of unique carbons |

| VT-NMR | Conformational dynamics, energy barriers |

| EI-MS | Molecular weight, fragmentation patterns, structural motifs |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. semanticscholar.orgmdpi.comnih.gov These techniques are particularly useful for identifying functional groups and providing a characteristic "fingerprint" for a compound. semanticscholar.org In the case of this compound, the IR spectrum would show characteristic C-H stretching and bending vibrations for the saturated rings, as well as N-H stretching and bending vibrations for the secondary amine. The absence of C=C and C=N stretching vibrations would confirm the fully saturated nature of the ring system. A study on a mixed cis-trans sample of decahydroisoquinoline investigated its vibrational density of states, providing insight into its quasi-lattice modes. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring transitions between different electronic energy levels, typically induced by the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ijprajournal.com For saturated compounds like this compound, which lack extensive systems of conjugated π-electrons or other traditional chromophores, the electronic transitions require high energy.

Consequently, this compound does not exhibit significant absorption in the standard near-UV or visible range (200-800 nm). The expected electronic transitions, such as the n → σ* transition associated with the nitrogen lone pair electrons and σ → σ* transitions of the C-C and C-H bonds, occur in the far or vacuum ultraviolet region (below 200 nm). ijprajournal.comuba.ar This is a characteristic feature of saturated amines and alkanes. uba.ar Therefore, a conventional UV-Vis spectrum of this compound would appear largely featureless, serving as a confirmation of its saturated, non-aromatic structure.

Dielectric Relaxation Spectroscopy

Dielectric Relaxation Spectroscopy is a powerful method for studying the motional dynamics of molecules, particularly in their supercooled liquid and glassy states. It measures the response of a material's dipoles to an applied oscillating electric field over a wide range of frequencies.

This compound is classified as an extremely fragile glass-former, meaning its viscosity and relaxation times change dramatically with temperature as it approaches the glass transition temperature (Tg ≈ 180.4 K). aip.orgpolymerphysics.net Dielectric relaxation studies on supercooled decahydroisoquinoline (DHIQ) reveal a primary (α) relaxation process associated with the cooperative motions of molecules, which is characteristic of the glass transition. aip.orgresearchgate.net

The dynamics of this α-relaxation are highly sensitive to both temperature and pressure. aip.orgnih.gov Research has shown that the relaxation times can be scaled and superposed when plotted against the ratio of temperature to specific volume raised to a power (T/ρ^γ), a property common to many non-associated liquids. aip.orgaip.org For DHIQ, the scaling exponent γ was determined to be approximately 3.9. aip.org This analysis helps to understand the relative contributions of temperature and density to the dramatic slowing down of molecular motions during vitrification. polymerphysics.net

In addition to the primary α-relaxation, the dielectric spectra of DHIQ exhibit secondary relaxation processes at temperatures below the glass transition. aip.org Initially, a prominent secondary relaxation (termed the β-process) was observed, which had an unusually high amplitude compared to the α-process. aip.org However, further studies under high pressure revealed that this intense β-process was largely insensitive to pressure, a characteristic that distinguishes it from a true Johari-Goldstein (JG) β-relaxation. aip.orgnih.gov The JG relaxation is considered a universal feature of glasses, originating from the motion of the entire molecule and acting as a precursor to the main structural (α) relaxation. nih.govwikipedia.org

By performing measurements under specific conditions of low temperature and high pressure, researchers were able to uncover a second, much weaker secondary relaxation that was previously hidden by the more intense β-process. aip.orgnih.gov This newly found relaxation exhibits the properties expected of a genuine JG relaxation. aip.org For instance, its activation energy (Ea) and relationship with the α-relaxation time are consistent with predictions from the Coupling Model, a theoretical framework describing the dynamics in glass-forming liquids. aip.orgresearchgate.net The intense, non-JG secondary process is thought to arise from intramolecular conformational changes within the DHIQ molecule. aip.orgnih.gov

Relaxation Properties of Decahydroisoquinoline (DHIQ)

| Parameter | Value | Description | Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 180.4 K | The temperature at which the supercooled liquid becomes a glass. | aip.org |

| Fragility Index (m) | ~163 | A measure of how rapidly the dynamics slow down near Tg. DHIQ is one of the most fragile molecular liquids known. | polymerphysics.netaip.org |

| Activation Energy (Ea) of the intense β-process | 39.7 kJ/mol | The energy barrier for the prominent, non-JG secondary relaxation. | aip.org |

Computational and Theoretical Investigations of Trans Decahydroisoquinoline Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational preferences and intermolecular interactions of trans-decahydroisoquinoline (B1314993). These methods allow for the examination of the molecule's energy landscape and how individual molecules interact with each other in condensed phases.

The conformational landscape of decahydroisoquinoline (B1345475) isomers is determined by the puckering of its two fused six-membered rings and the orientation of the nitrogen's lone pair of electrons. In the case of the cis isomer, computational and spectroscopic studies have shown a preference for a conformation where the nitrogen's lone pair occupies an "inside" position, with a Gibbs free energy difference of approximately 0.37 kcal/mol between the two primary chair-chair conformers at 215 K. rsc.org

For the trans isomer, the rigid ring fusion significantly restricts its conformational flexibility compared to the cis isomer. The molecule is locked into a stable chair-chair conformation. The primary conformational variability in this compound arises from the inversion of the nitrogen atom, which has a relatively low energy barrier. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to map the potential energy surface associated with this nitrogen inversion and any subtle ring distortions. fiveable.meijpsr.comdrugdesign.org

The study of such energy landscapes is crucial for understanding how the molecule's shape influences its physical properties and reactivity. fiveable.meijpsr.com The relative energies of different conformers, even those separated by small barriers, can be important in determining the dominant species at equilibrium and the pathways for conformational interconversion. drugdesign.org

Table 1: Calculated Relative Conformational Energies of Decahydroisoquinoline Isomers

| Isomer/Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 215 K |

| cis-Decahydroisoquinoline (Conformer 1) | 13C NMR Spectroscopy | 0.00 | 70 |

| cis-Decahydroisoquinoline (Conformer 2) | 13C NMR Spectroscopy | 0.37 | 30 |

| This compound (Chair-Chair) | Theoretical | Lowest Energy Conformer | >99 |

Note: Data for the cis isomer is derived from experimental NMR studies rsc.org, while the data for the trans isomer is based on theoretical expectations of its rigid structure.

The way this compound molecules pack together in the solid state is governed by a variety of intermolecular interactions. chemrxiv.orgnih.govresearchgate.netmdpi.com These non-covalent forces, while individually weak, collectively determine the crystal structure and influence properties like melting point and solubility.

The primary intermolecular forces at play for this compound are:

Van der Waals forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. Given the molecule's hydrocarbon backbone, these interactions are significant in its packing. dntb.gov.ua

Dipole-dipole interactions: The presence of the nitrogen atom introduces a permanent dipole moment in the molecule. These dipoles will tend to align in the crystal lattice to maximize attractive interactions.

Hydrogen bonding: The secondary amine group (N-H) in this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or networks within the crystal structure, significantly influencing its stability. chemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of this compound with a high degree of accuracy. nih.govresearchgate.netrsc.org

The synthesis of this compound typically involves the hydrogenation of isoquinoline (B145761) or its partially saturated derivatives. dicp.ac.cndicp.ac.cnnih.govnih.gov Quantum chemical calculations can be used to model the reaction pathways for this transformation. nih.govresearchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. researchgate.netresearchgate.netyoutube.com

For instance, in the catalytic hydrogenation of isoquinoline, DFT calculations can help to:

Identify the most likely coordination modes of the isoquinoline substrate to the metal catalyst.

Determine the activation energy barriers for the stepwise addition of hydrogen atoms to the aromatic rings. nih.gov

Explain the stereoselectivity of the reaction, i.e., why the trans isomer might be favored over the cis isomer under certain conditions.

These calculations can provide valuable insights for optimizing reaction conditions and developing more efficient catalysts. nih.gov

Table 2: Theoretical Approaches to Studying Reaction Mechanisms

| Computational Task | Description | Relevance to this compound Synthesis |

| Geometry Optimization | Finding the lowest energy structure for reactants, products, and intermediates. | Determines the stable forms of isoquinoline, intermediates, and decahydroisoquinoline. |

| Transition State Search | Locating the saddle point on the potential energy surface connecting reactants and products. | Identifies the structure and energy of the highest barrier in the hydrogenation process. researchgate.netyoutube.com |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state down to the reactants and products. | Confirms that a found transition state connects the desired reactants and products. |

| Thermodynamic Calculations | Computing enthalpy, entropy, and Gibbs free energy of reaction. | Predicts the overall favorability of the hydrogenation reaction. |

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. nih.govd-nb.infoescholarship.orgresearchgate.netrsc.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of these chemical shifts. nih.gov By calculating the NMR spectra for different possible isomers and conformers, one can aid in the assignment of experimental spectra. For this compound, this would involve calculating the chemical shifts for all unique hydrogen and carbon atoms in its stable chair-chair conformation. nih.govd-nb.infoescholarship.orgresearchgate.netrsc.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical vibrational spectrum can be generated. researchgate.netq-chem.comresearchgate.netyoutube.comethz.ch This can be used to assign the various vibrational modes of this compound, such as N-H stretching, C-H stretching, and various bending and torsional modes.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Computational Method |

| ¹H NMR (N-H) | ~1.5 - 2.5 | GIAO-DFT |

| ¹³C NMR | ~25 - 60 | GIAO-DFT |

| IR (N-H stretch) | ~3300 - 3400 | DFT (B3LYP/6-31G) |

| IR (C-H stretch) | ~2850 - 2950 | DFT (B3LYP/6-31G) |

Note: These are typical ranges expected for a molecule with the structure of this compound, based on general principles and calculations for similar saturated N-heterocycles. Specific, high-accuracy predictions would require dedicated calculations.

Studies on Glass-Forming Dynamics

Decahydroisoquinoline (DHIQ), as a mixture of cis and trans isomers, is a well-studied molecular glass-former. polymerphysics.netaip.org It is known for being one of the most "fragile" glass-forming liquids, meaning its viscosity changes very rapidly with temperature as it approaches the glass transition. polymerphysics.net This high fragility makes it a model system for theoretical and computational studies of glassy dynamics. nih.govnih.gov

Computational studies, often in conjunction with experimental techniques like dielectric spectroscopy and pressure-volume-temperature (PVT) measurements, have explored several aspects of DHIQ's glass-forming behavior:

Fragility and its Correlation with Thermodynamic Properties: The isobaric fragility index (m_P) of DHIQ is exceptionally high, around 163. polymerphysics.net Theoretical models aim to connect this dynamic quantity to thermodynamic properties. For DHIQ, it has been shown that temperature has a stronger influence on its dynamics compared to volume (density), which is consistent with its high fragility. polymerphysics.net

Density Scaling: The relaxation times of many glass-forming liquids can be scaled onto a master curve using a function of temperature and density (T/ρ^γ). Initial studies suggested that DHIQ was a rare exception to this rule. However, more recent work with more accurate equations of state has shown that the dynamics of DHIQ do indeed follow density scaling, with a scaling exponent (γ) of approximately 3.9. aip.org This finding brings DHIQ in line with the behavior of other non-associated molecular liquids and provides a crucial test for theories of the glass transition.

Stable Glass Formation: Vapor deposition of mixtures of cis- and trans-DHIQ can form highly stable glasses. These glasses have kinetic stability far exceeding that of glasses formed by conventional cooling. researchgate.net Theoretical models of surface-mediated equilibration are used to understand the formation of these ultra-stable states.

Table 4: Key Parameters in the Glass-Forming Dynamics of Decahydroisoquinoline (DHIQ)

| Parameter | Value | Significance | Reference |

| Isobaric Fragility Index (m_P) | 163 | Quantifies the steepness of the viscosity change near the glass transition; DHIQ is one of the most fragile molecular liquids. | polymerphysics.net |

| Ratio of Isochoric to Isobaric Fragilities (m_V/m_P) | 0.71 ± 0.02 | Indicates a strong influence of temperature over volume on the dynamics. | polymerphysics.net |

| Density Scaling Exponent (γ) | 3.9 | Relates the temperature and density dependence of the structural relaxation time. | aip.org |

| Glass Transition Temperature (T_g) | ~181 K | The temperature at which the supercooled liquid becomes a glass. | researchgate.net |

These computational and theoretical investigations provide a detailed picture of this compound at the molecular level, from its conformational preferences and intermolecular interactions to its reactivity and complex dynamics in the supercooled liquid state.

Density Scaling of Relaxation Times

The principle of density scaling is a critical concept in the study of glass-forming liquids, positing that relaxation times (τ) can be described by a function of the ratio of temperature (T) to density (ρ) raised to a material-specific exponent (γ), expressed as τ = f(T/ρ^γ). For a long time, decahydroisoquinoline (DHIQ) was considered a singular exception among non-associated, simple molecular liquids, appearing to deviate from this otherwise ubiquitous scaling behavior. aip.orgnih.gov

However, subsequent computational investigations and re-examination of experimental data have resolved this anomaly. By performing new measurements of the density of DHIQ at temperatures as low as 214 K and pressures up to approximately 1.2 GPa, a more accurate and extensive equation of state (EoS) was determined. aip.orgnih.gov This new EoS avoided the need for substantial extrapolation required by previous analyses. aip.org

Using this revised EoS, it was demonstrated that the structural relaxation times (τ α) of DHIQ do, in fact, collapse onto a single master curve when plotted against T/ρ^γ. aip.orgnih.gov This finding confirmed that the dynamics of decahydroisoquinoline comply with density scaling, similar to nearly all other non-associated liquids studied. aip.orgnih.gov The scaling exponent, γ, which reflects the nature of the intermolecular repulsive potential, was determined to be approximately 3.9. aip.orgnih.gov This corrected understanding reinforces the generality of density scaling as a key feature of the dynamics of vitrifying materials and underscores the importance of accurate equation-of-state data in theoretical modeling. aip.org

Density Scaling Parameters for Decahydroisoquinoline (DHIQ)

| Parameter | Description | Reported Value | Reference |

|---|---|---|---|

| Scaling Exponent (γ) | Material constant in the scaling relationship τ = f(T/ργ) | 3.95 ± 0.03 | aip.org |

| Isochronal Slope (γ) | Exponent derived from the power-law behavior of isochronal temperature and specific volume | 3.85 ± 0.13 | aip.org |

Anharmonicity of Quasi-Lattice Modes

The vibrational dynamics of glassy materials at low frequencies, often referred to as quasi-lattice modes or the Boson peak, are crucial for understanding their thermodynamic and mechanical properties. In the case of decahydroisoquinoline, which is considered a "super-fragile" liquid, these modes exhibit extreme behavior. researchgate.net Fragility, in the context of glass formers, describes how rapidly the dynamics of a liquid slow down as it is cooled toward the glass transition temperature. researchgate.net

Investigations into the vibrational density of states (DoS) of DHIQ have shown that the quasi-lattice modes are highly dependent on temperature, even within the glassy state. researchgate.net This strong temperature dependence is a clear indicator of significant vibrational anharmonicity. researchgate.net The behavior of DHIQ is considered as extreme as that of decalin, another very fragile liquid, and markedly more pronounced than in o-terphenyl, which was previously a model system for fragile liquids. researchgate.net This pronounced anharmonicity in the low-frequency vibrational modes is believed to be a key characteristic linked to the extreme fragility of decahydroisoquinoline. researchgate.net

Theoretical Models of Glass Transition

The glass transition is a dynamic phenomenon, and various theoretical models aim to explain the dramatic slowing down of molecular motion as a liquid is supercooled. ruc.dknih.gov For decahydroisoquinoline, particularly in its vapor-deposited stable glass form, the transition from the glassy state back to a supercooled liquid presents features that challenge simple theoretical descriptions. aip.org

Stable glasses of both pure this compound and its mixed isomers exhibit high kinetic stability. aip.org Upon isothermal annealing, these stable glasses transform into the supercooled liquid. This transformation process begins with a growth front mechanism, which then transitions to a homogeneous bulk transformation. aip.org However, the time dependence of this bulk transformation is considered unusual, as it differs from that observed in other stable glasses and cannot be adequately interpreted using a simple nucleation and growth model. aip.org

While general theories such as Mode-Coupling Theory (MCT) and the Random First-Order Transition (RFOT) theory provide sophisticated frameworks for understanding the glass transition, their specific application to explain the anomalous transformation dynamics observed in decahydroisoquinoline is not extensively detailed in the current literature. aps.orgnih.govaps.orgarxiv.org MCT describes a dynamic transition where a nonlinear feedback mechanism leads to the arrest of particle motion, while RFOT is a thermodynamically-based theory that considers the complex energy landscape of the system, involving an exponentially large number of metastable states. aps.orgfrontiersin.orgaps.org The unique transformation behavior of DHIQ suggests that its glass transition dynamics may involve complexities not captured by simpler models, pointing to the need for more specific theoretical and computational investigation. aip.org

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Sustainable Synthetic Routes

The future of synthesizing trans-decahydroisoquinoline (B1314993) and its derivatives is geared towards the development of highly efficient, stereoselective, and environmentally benign methodologies. A primary focus is on advancing catalytic hydrogenation processes that can selectively yield the trans isomer.